4-(2-(Benzyloxy)phenyl)-1H-imidazole
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Overview
Description
4-[2-(benzyloxy)phenyl]-1H-imidazole is an organic compound that features an imidazole ring substituted with a benzyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(benzyloxy)phenyl]-1H-imidazole typically involves the following steps:
Formation of the benzyloxyphenyl intermediate: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as potassium carbonate.
Imidazole ring formation: The benzyloxyphenyl intermediate is then reacted with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring.
Industrial Production Methods
While specific industrial production methods for 4-[2-(benzyloxy)phenyl]-1H-imidazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(benzyloxy)phenyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Dihydroimidazole derivatives.
Properties
Molecular Formula |
C16H14N2O |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
5-(2-phenylmethoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C16H14N2O/c1-2-6-13(7-3-1)11-19-16-9-5-4-8-14(16)15-10-17-12-18-15/h1-10,12H,11H2,(H,17,18) |
InChI Key |
PKBDTMKAUPPRHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CN=CN3 |
Origin of Product |
United States |
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